![molecular formula C7H8N2O B1417471 6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one CAS No. 5661-01-8](/img/structure/B1417471.png)
6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
Vue d'ensemble
Description
“6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one” is a heterocyclic compound . It is a derivative of cyclopenta[d]pyrimidine .
Synthesis Analysis
The synthesis of similar compounds has been reported through cyclocondensation reactions . For instance, 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives were synthesized through cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile . The reaction was catalyzed using a sodium alkoxide solution .Molecular Structure Analysis
The molecular formula of a similar compound, 6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-amine, is C7H9N3 . The average mass is 135.167 Da and the monoisotopic mass is 135.079651 Da .Chemical Reactions Analysis
In a study, the bromination of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione resulted in the substitution in the aliphatic ring . The reaction of this product with different N-nucleophiles gave new derivatives of the starting compound .Applications De Recherche Scientifique
1. Pharmaceutical and Antimicrobial Research
6,7-Dihydro-5H-cyclopenta[b] pyridine, a closely related compound to 6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one, is extensively used in pharmaceutical research. It plays a significant role in the development of bactericides and antimicrobials. This compound is also incorporated into the synthesis of plant protection agents, synthetic resins, antioxidants, and plastics. Remarkably, it serves as a side-chain in the production of fourth-generation Cefpirome, highlighting its value in pharmaceutical advancements (Fu Chun, 2007).
2. Novel Chemical Scaffold for Vascular Endothelial Growth Factor Receptor Inhibition
A series of 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives have been designed, synthesized, and evaluated as inhibitors of the vascular endothelial growth factor receptor (VEGFR 2). These derivatives serve as a new chemical scaffold, demonstrating potent dose-related VEGFR 2 inhibition. This development is significant in the context of cancer research and treatment, where VEGFR 2 plays a crucial role (Sobhy et al., 2019).
3. Antioxidant Activity Research
The antioxidant properties of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione derivatives have been explored, particularly the 7-thio derivatives. These compounds exhibit significant antiradical activity, influenced by the structure of the substituent in the thioether fragment. This research is pivotal in understanding the potential of these derivatives in combating oxidative stress-related conditions (Kononevich et al., 2014).
4. Synthetic Methodology and Biological Activity
Research into the synthesis of substituted 6,7-dihydrocyclopentapyrimidin-2-amine compounds has been conducted. These compounds, synthesized via one-pot multicomponent reactions, are considered to possess biological activity. The ease of their synthesis through this method compared to conventional multistep organic reactions makes them of interest in medicinal chemistry (Tugcu & Turhan, 2018).
Mécanisme D'action
While the specific mechanism of action for “6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one” is not mentioned in the search results, a similar compound, 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, was found to exhibit corrosion inhibition properties . The adsorption of these derivatives on the carbon steel interface follows the Langmuir isotherm model, including physisorption and chemisorption .
Propriétés
IUPAC Name |
3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-7-5-2-1-3-6(5)8-4-9-7/h4H,1-3H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTLNIIGJAMFQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50282819 | |
| Record name | 1,5,6,7-Tetrahydro-4H-cyclopenta[d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5661-01-8 | |
| Record name | 5661-01-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5,6,7-Tetrahydro-4H-cyclopenta[d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



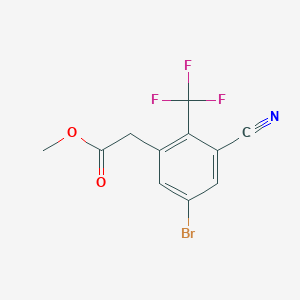

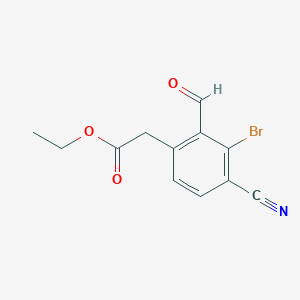

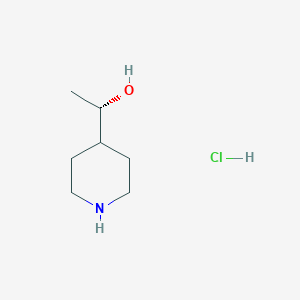
![4-hydroxy-3-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]-6-methyl-2H-pyran-2-one](/img/structure/B1417394.png)
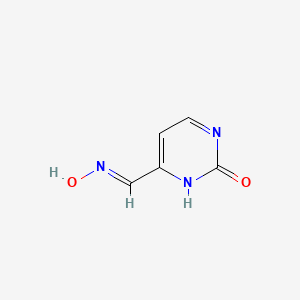
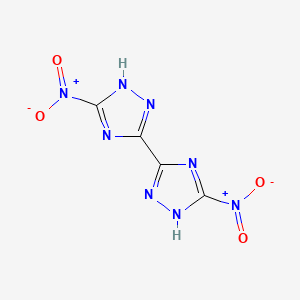
![2-[(2-Chlorobenzyl)sulfanyl]-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B1417401.png)
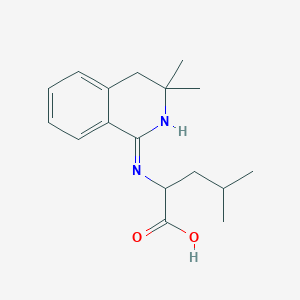
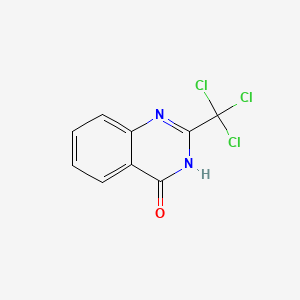


![4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one](/img/structure/B1417410.png)